

Bicalutamide-d4: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Bicalutamide-d4*

Cat. No.: *B563003*

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For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the chemical properties, structure, and application of **Bicalutamide-d4**. This deuterated analog of the non-steroidal antiandrogen, Bicalutamide, serves as a critical internal standard for its quantification in biological matrices.

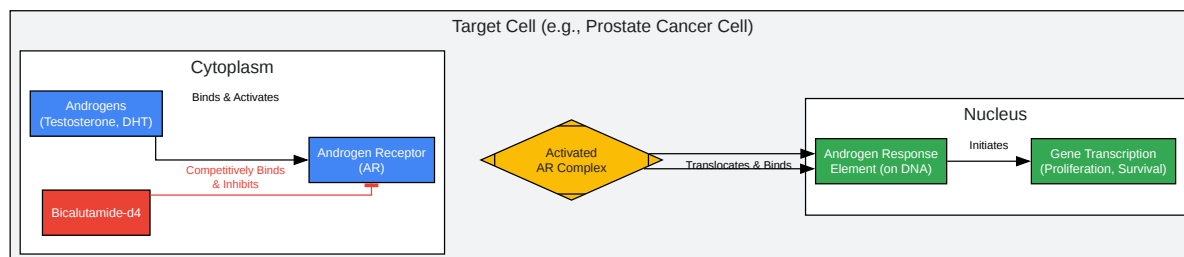
Core Chemical Properties and Structure

Bicalutamide-d4 is structurally identical to Bicalutamide, with the exception of four deuterium atoms on the fluorophenyl ring. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

Property	Data
Chemical Name	N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d4)sulfonyl]-2-hydroxy-2-methyl-propanamide[1]
Synonyms	N-[4-Cyano-3-trifluoromethyl)phenyl]- 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide-d4; ICI-176334-d4; Casodex-d4[2][3]
Molecular Formula	C ₁₈ H ₁₀ D ₄ F ₄ N ₂ O ₄ S[1][3]
Molecular Weight	434.4 g/mol [1][3][4]
CAS Number	1185035-71-5[1][2][3]
Physical State	Solid[1][5]
Purity	≥95%[3], ≥99% deuterated forms (d ₁ -d ₄)[1]
Solubility	Soluble in DMSO and Methanol[1]
SMILES	[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H][2]
InChI Key	LKJPYSCBVHEWIU-ZDPIWEEJSA-N[1][2]

Mechanism of Action: Androgen Receptor Antagonism

Bicalutamide, and by extension its deuterated form, functions as a pure, non-steroidal androgen receptor (AR) antagonist.[1][6] It competitively binds to the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[7][8] This blockade inhibits the translocation of the receptor to the nucleus, thereby preventing the activation of androgen-responsive genes that are crucial for prostate cell proliferation and survival. This mechanism is fundamental to its therapeutic use in treating prostate cancer.[6]



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Bicalutamide's competitive antagonism of the Androgen Receptor.

Experimental Protocols

Use as an Internal Standard for Quantification

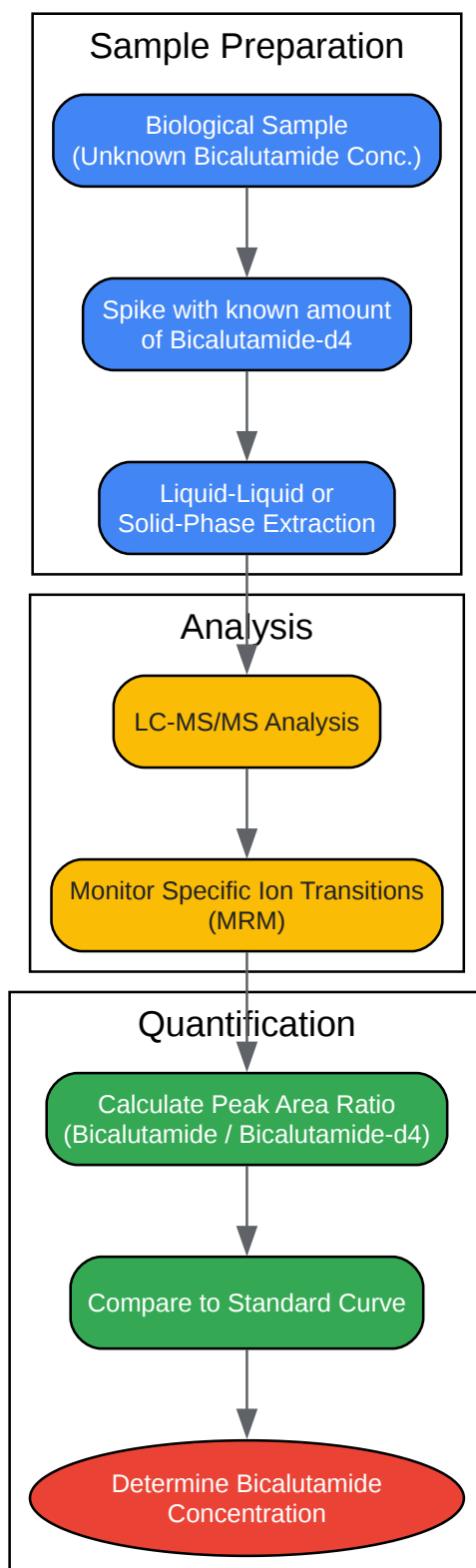
Bicalutamide-d4 is primarily intended for use as an internal standard for the quantification of bicalutamide in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Objective: To accurately quantify the concentration of Bicalutamide in a biological matrix (e.g., plasma, serum).

Methodology:

- **Sample Preparation:** A known amount of **Bicalutamide-d4** solution is spiked into the biological sample containing the unknown quantity of Bicalutamide.
- **Extraction:** The Bicalutamide and **Bicalutamide-d4** are extracted from the biological matrix using an appropriate solvent (e.g., through liquid-liquid extraction or solid-phase extraction).
- **Analysis by LC-MS/MS:**

- The extracted sample is injected into an LC system coupled to a tandem mass spectrometer (MS/MS).
- The two compounds are separated chromatographically.
- The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Bicalutamide and **Bicalutamide-d4** (Multiple Reaction Monitoring - MRM).
- Quantification: The ratio of the peak area of Bicalutamide to the peak area of **Bicalutamide-d4** is calculated. This ratio is then used to determine the concentration of Bicalutamide in the original sample by comparing it to a standard curve prepared with known concentrations of Bicalutamide and a constant concentration of **Bicalutamide-d4**.



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Workflow for Bicalutamide quantification using **Bicalutamide-d4**.

Synthesis Outline

The synthesis of **Bicalutamide-d4** follows established routes for Bicalutamide, utilizing a deuterated starting material. A common industrial synthesis involves the reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride, followed by epoxidation. The resulting epoxide ring is then opened by a deuterated fluorothiophenol, and a subsequent oxidation step yields the final product.[9]

Key Steps:

- Amide Formation: Reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride.
- Epoxidation: Formation of an epoxide from the acrylamide intermediate.
- Thioether Formation: Ring-opening of the epoxide with 4-fluoro-d4-thiophenol.
- Oxidation: Oxidation of the resulting thioether to a sulfone to yield **Bicalutamide-d4**.

Detailed synthetic procedures for analogous non-deuterated compounds can be found in the literature, providing a template for this synthesis.[9][10] It's important to note that reaction conditions may require optimization for the deuterated analog.

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